molecular formula C7H5F3 B1302846 1-(Difluoromethyl)-3-fluorobenzene CAS No. 26029-52-7

1-(Difluoromethyl)-3-fluorobenzene

Cat. No.: B1302846
CAS No.: 26029-52-7
M. Wt: 146.11 g/mol
InChI Key: IKCXLEHVIIUYOA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-fluorobenzene is an organic compound characterized by the presence of a difluoromethyl group and a fluorine atom attached to a benzene ring

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-fluorobenzene involves its interaction with various molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Properties

IUPAC Name

1-(difluoromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCXLEHVIIUYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375619
Record name 1-(Difluoromethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26029-52-7
Record name 1-(Difluoromethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-(difluoromethyl)-3-fluorobenzene produced through electrochemical fluorination?

A1: this compound (3c) is produced through the electrochemical fluorination of difluoromethylbenzene (1c) in a solution of Et4NF.mHF (where Et = C2H5 and m = 3.5 or 4.0) using a platinum anode. The reaction is carried out at a potential of 1.9-2.7 V vs Ag/Ag+ (0.01 mol dm-3). Importantly, the fluorination of 1c occurs exclusively on the benzene ring, leading to the formation of three isomers: 1-(difluoromethyl)-2-fluorobenzene (2c), this compound (3c), and 1-(difluoromethyl)-4-fluorobenzene (4c). These isomers are the primary products of this reaction. []

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